Aminocarb phenol
Description
Contextualization of 4-(dimethylamino)-3-methylphenol as a Chemical Entity in Environmental and Biochemical Systems
4-(dimethylamino)-3-methylphenol, also known as aminocarb (B1665979) phenol (B47542), is primarily recognized as a degradation product of the carbamate (B1207046) insecticide aminocarb. inchem.orgwikipedia.org Aminocarb was historically used to control insects in forestry and agriculture. wikipedia.org Consequently, its breakdown product, 4-(dimethylamino)-3-methylphenol, has been detected in various environmental compartments, including soil and water, following the application of the parent compound. inchem.orgnih.gov
The formation of 4-(dimethylamino)-3-methylphenol occurs through the hydrolysis of aminocarb. wikipedia.orgacs.org This process can be influenced by factors such as pH and the presence of microorganisms. inchem.orgwikipedia.org For instance, the hydrolysis of aminocarb to 4-(dimethylamino)-3-methylphenol has been observed in purified water at a pH of 6.4 and a temperature of 25°C. wikipedia.org In soil and pond water, microbial activity is a key driver of aminocarb degradation, leading to the formation of its phenolic metabolite. inchem.org The half-life of aminocarb in a pond water/soil system was found to be 3.5 days, with 4-(dimethylamino)-3-methylphenol being one of the identified metabolites. inchem.org
Once formed, 4-(dimethylamino)-3-methylphenol can undergo further transformations. In aqueous solutions, it can be converted to 2-methyl-1,4-benzoquinone, which can then react with other compounds present in the solution. wikipedia.orgacs.orgchemicalbook.com The degradation of aminocarb can also be initiated by ultraviolet (UV) radiation, with 4-(dimethylamino)-3-methylphenol being a major product of this photodegradation process in certain solvents. inchem.orgwikipedia.org
In biochemical systems, 4-(dimethylamino)-3-methylphenol is recognized as a metabolite of aminocarb in animals. inchem.org For example, in swine, conjugates of aminocarb phenol were identified as major metabolites. inchem.org The study of such metabolites is crucial for understanding the metabolic fate of the parent pesticide within living organisms.
Historical Perspective on Research Involving 4-(dimethylamino)-3-methylphenol
Research interest in 4-(dimethylamino)-3-methylphenol is intrinsically linked to the use and study of the insecticide aminocarb, which was developed around 1965 and first registered in 1973. herts.ac.uk Early research, dating back to the 1960s and 1970s, focused on understanding the degradation pathways of aminocarb in various environmental settings. These studies were among the first to identify 4-(dimethylamino)-3-methylphenol as a significant breakdown product. For instance, irradiation of aminocarb with UV light was shown to produce the phenol as a major product in studies from the mid-1970s. inchem.org
With the extensive use of aminocarb, particularly in regions like eastern Canada for controlling the spruce budworm since 1976, came a greater need to understand its environmental fate. wikipedia.org This spurred further research into its degradation products, including 4-(dimethylamino)-3-methylphenol. Analytical techniques such as two-dimensional thin-layer chromatography were employed to isolate and identify metabolites from in vitro studies using liver homogenates. wikipedia.org
Later research in the 1980s delved deeper into the chemical transformations of 4-(dimethylamino)-3-methylphenol. Studies in purified water elucidated the pathway from aminocarb to its phenol and subsequent conversion to other compounds like 2-methyl-1,4-benzoquinone and its derivatives. acs.org The kinetics of aminocarb hydrolysis to form the phenol were also investigated, with half-lives being determined under different pH conditions. nih.gov
Throughout the years, various analytical methods have been developed and refined to detect and quantify 4-(dimethylamino)-3-methylphenol in environmental samples. These include gas chromatography-mass spectrometry (GC-MS) and high-pressure liquid chromatography (HPLC). inchem.orgacs.org For instance, an analytical method using a Hall detector achieved a minimum detectable limit of 1 x 10⁻⁴ mg/kg for both aminocarb and its phenol in water. inchem.org
The table below summarizes key research findings related to the degradation of aminocarb and the formation of 4-(dimethylamino)-3-methylphenol.
| Research Focus | Key Findings | Citation |
| Environmental Degradation | Aminocarb degrades in soil and water, with microbial activity being essential for the process. 4-(dimethylamino)-3-methylphenol is a known metabolite. | inchem.org |
| Hydrolysis | Aminocarb hydrolyzes in water to form 4-(dimethylamino)-3-methylphenol. The rate of hydrolysis is pH-dependent. | wikipedia.orgnih.gov |
| Photodegradation | Irradiation of aminocarb with UV light leads to the formation of 4-(dimethylamino)-3-methylphenol as a major product. | inchem.orgwikipedia.org |
| Metabolism in Animals | Conjugates of this compound are major metabolites found in swine. | inchem.org |
| Further Transformation | 4-(dimethylamino)-3-methylphenol can be converted to 2-methyl-1,4-benzoquinone in aqueous solutions. | wikipedia.orgacs.orgchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(11)4-5-9(7)10(2)3/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBIKNXBDIVHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041598 | |
| Record name | Aminocarb phenol | |
| Source | EPA DSSTox | |
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Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14143-25-0 | |
| Record name | 4-(Dimethylamino)-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14143-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aminocarb phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(dimethylamino)-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aminocarb phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.522 | |
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| Record name | AMINOCARB PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YG8Z1S67T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Formation and Transformation of 4 Dimethylamino 3 Methylphenol
Hydrolytic Formation Pathways of 4-(dimethylamino)-3-methylphenol from Aminocarb (B1665979)
The primary pathway for the formation of 4-(dimethylamino)-3-methylphenol in aqueous environments is the hydrolysis of the carbamate (B1207046) ester linkage in the parent aminocarb molecule. inchem.orgwikipedia.orgwho.int This reaction cleaves the bond, releasing the phenolic moiety and methylamine (B109427). acs.org
The rate of aminocarb hydrolysis is significantly influenced by the pH of the aqueous medium. The stability of aminocarb decreases as the pH increases, indicating that the hydrolysis process is base-catalyzed. inchem.org In alkaline conditions, the breakdown is notably accelerated. For instance, the half-life for the hydrolysis of aminocarb in a buffer solution with a pH of 9.3 has been reported to be just 4 hours. inchem.org
Conversely, in neutral to slightly acidic conditions, the compound is more stable, and the hydrolysis proceeds more slowly. inchem.org Detailed kinetic studies have quantified this relationship, showing a clear trend of increasing degradation speed with rising pH. nih.govherts.ac.uk
Interactive Table: Effect of pH on Aminocarb Hydrolysis Half-Life at 25°C
| pH | Half-Life (days) | Source(s) |
| 6.0 | 17.3 | nih.gov, herts.ac.uk |
| 6.52 | 11.5 | nih.gov |
| 7.0 | 14.2 | nih.gov, herts.ac.uk |
| 8.0 | 6.2 | nih.gov, herts.ac.uk |
| 9.3 | 0.17 (4 hours) | inchem.org |
In soil and natural water systems, microbial activity plays an essential role in the degradation of aminocarb and the formation of its phenolic metabolite. inchem.org The initial step in the microbial metabolism of carbamate pesticides is typically the hydrolysis of the ester or amide linkage. frontiersin.orgnih.gov Various bacterial and fungal species have demonstrated the ability to degrade carbamates, often utilizing the breakdown products as sources of carbon and nitrogen. nih.gov
pH Dependence of Hydrolysis in Aqueous Media
Photolytic Decomposition and Formation of 4-(dimethylamino)-3-methylphenol
Aminocarb is susceptible to degradation upon exposure to ultraviolet (UV) radiation, a process known as photolysis. inchem.orgwho.int Irradiation with short-wavelength UV light or natural sunlight can lead to considerable decomposition. inchem.orgwikipedia.org The primary product of aminocarb photolysis in organic solvents like ethanol (B145695) and cyclohexane (B81311) is 4-(dimethylamino)-3-methylphenol. inchem.orgnih.gov
The rate of photolytic degradation is influenced by environmental conditions. In aqueous solutions, the presence of photosensitizers can accelerate the process. For example, in an acetone-sensitized solution, the photolytic half-life of aminocarb was reduced from 10 days to 1.5 days when irradiated with a mercury lamp. inchem.org Field studies simulating aerial application have also noted the rapid disappearance of aminocarb, partly attributable to photolytic modification of the 4-dimethylamino group on surfaces. inchem.org
Interactive Table: Photolytic Half-Life of Aminocarb under Various Conditions
| Condition | Half-Life | Source(s) |
| Aqueous buffer (pH 4.9), mercury lamp irradiation | 10 days | inchem.org |
| Acetone-sensitized solution, mercury lamp irradiation | 1.5 days | inchem.org |
| Aqueous solution (pH 6.52), outdoor sunlight (15°C) | 11.6 days | nih.gov |
| Aqueous solution (pH 6.52), dark control (25°C) | 14 days | nih.gov |
Metabolic Conjugation of 4-(dimethylamino)-3-methylphenol in Biological Systems
Once 4-(dimethylamino)-3-methylphenol is formed in biological systems, it can undergo Phase II metabolic reactions, specifically conjugation. inchem.orguomustansiriyah.edu.iq This process involves the attachment of small, polar endogenous molecules, such as glucuronic acid or sulfate (B86663), to the phenolic hydroxyl group. uomustansiriyah.edu.iqdrughunter.com Conjugation significantly increases the water solubility of the metabolite, which facilitates its excretion from the organism. drughunter.com
In animal studies, conjugates of aminocarb phenol (B47542) have been identified as major metabolites. inchem.org For instance, in swine, conjugates of both aminocarb phenol and its methylamino analogue were the primary metabolites found. inchem.org Similarly, the major urinary metabolites in rats consisted of conjugated 4-dimethylamino-, 4-methylamino-, and 4-amino-3-methyl-phenol. inchem.org In plants, a common degradation pathway for aminocarb involves hydroxylation followed by conjugation, where the resulting products are stored mainly as glycosides. inchem.org
Subsequent Transformation Products of 4-(dimethylamino)-3-methylphenol
Following its formation, 4-(dimethylamino)-3-methylphenol is not a terminal product and can be further transformed into other chemical species. acs.orgnih.gov
A significant transformation pathway for 4-(dimethylamino)-3-methylphenol in aqueous systems is its conversion to benzoquinone derivatives. wikipedia.orgnih.gov This process involves the oxidation of the phenol. quora.com Research has proposed a pathway where 4-(dimethylamino)-3-methylphenol is converted to 2-methyl-1,4-benzoquinone, potentially proceeding through a 2-methyl-1,4-hydroquinone intermediate. wikipedia.orgacs.org
Once formed, the 2-methyl-1,4-benzoquinone can undergo further reactions. wikipedia.org Studies have identified subsequent products arising from the degradation of aminocarb, including 5-(dimethylamino)-2-methyl-1,4-benzoquinone and 6-(dimethylamino)-2-methyl-1,4-benzoquinone, as well as their methylamino analogues. nih.gov The formation of monoepoxides and diepoxides of 2-methyl-1,4-benzoquinone has also been documented, indicating a complex cascade of subsequent transformations. wikipedia.orgacs.org
Reactions with Amine Species
The transformation and reaction pathways of 4-(dimethylamino)-3-methylphenol, the hydrolysis product of Aminocarb, in the presence of amine species are influenced by its functional groups: a phenolic hydroxyl group and a tertiary dimethylamino group. Research into the degradation of the parent compound, Aminocarb, provides insight into the reactivity of its derivatives with amines.
A significant transformation pathway for 4-(dimethylamino)-3-methylphenol involves its conversion to 2-methyl-1,4-benzoquinone. wikipedia.org This quinone intermediate is highly reactive and readily participates in reactions with amine species that may be present in the environment. wikipedia.org Studies have shown that when methylamine or diethylamine (B46881) are present, they will react with 2-methyl-1,4-benzoquinone. wikipedia.org This suggests a nucleophilic addition of the amine to the electron-deficient ring of the benzoquinone.
While detailed mechanistic studies specifically on the direct reaction of 4-(dimethylamino)-3-methylphenol with a wide range of amines are limited, the general chemical nature of phenols and aromatic amines points to other potential interactions. Phenols act as weak organic acids and can engage in acid-base reactions with amines. nih.gov Furthermore, the dimethylamino group itself can potentially act as a nucleophile in substitution reactions. smolecule.com In related chemical systems, transamination reactions have been observed where a dimethylamino group is displaced by another amine. mdpi.com
The degradation of the parent insecticide Aminocarb can also produce related phenolic compounds through the oxidation of the dimethylamino group, yielding 4-(formamidomethylamino)-3-methylphenol, 4-(formamidoamino)-3-methylphenol, and 4-amino-3-methylphenol. inchem.org These resulting amino phenols possess primary or secondary amine functionalities, which could exhibit different reactivity with other amine species compared to the tertiary amine of 4-(dimethylamino)-3-methylphenol.
The primary documented reaction involving a derivative of 4-(dimethylamino)-3-methylphenol with amines is summarized below.
Table 1: Reaction of 2-methyl-1,4-benzoquinone with Amine Species
| Reactant | Amine Species | Resulting Interaction | Reference |
| 2-methyl-1,4-benzoquinone (derived from 4-dimethylamino-3-methylphenol) | Methylamine | Readily reacts with the benzoquinone. | wikipedia.org |
| 2-methyl-1,4-benzoquinone (derived from 4-dimethylamino-3-methylphenol) | Diethylamine | Readily reacts with the benzoquinone. | wikipedia.org |
Environmental Fate and Distribution Dynamics of 4 Dimethylamino 3 Methylphenol
Occurrence and Concentrations in Aquatic and Terrestrial Environments
4-(dimethylamino)-3-methylphenol is a primary degradation product of the insecticide aminocarb (B1665979). inchem.orgacs.org Consequently, its presence in the environment is closely linked to the use of aminocarb. While specific concentrations of 4-(dimethylamino)-3-methylphenol are not extensively documented in isolation, information on its parent compound, aminocarb, provides insight into its potential distribution.
In aquatic environments, aminocarb itself is not expected to persist for long periods. who.int Measured environmental levels of aminocarb in Canadian waters have been reported to range from 0.002 to 0.024 mg/L. researchgate.net The hydrolysis of aminocarb in water leads to the formation of 4-(dimethylamino)-3-methylphenol. acs.orgnih.govtarbaweya.org The stability of aminocarb in water is dependent on pH and temperature, with increased stability at lower temperatures and pH. inchem.org For instance, the half-life of aminocarb in water at 25°C was 17.3 days at pH 6, 14.2 days at pH 7, and 6.2 days at pH 8. nih.gov In a pond water/soil study, aminocarb had a half-life of 3.5 days, with metabolites including the phenolic hydrolysis product. inchem.org
In terrestrial environments, aminocarb is also relatively non-persistent. herts.ac.uk Following a simulated aerial application, the initial residue of aminocarb in soil was 7 mg/kg, with a half-life of two days, and it was no longer detectable after 27 days. inchem.org Another study reported that the persistence of aminocarb in a forest soil was less than 8 days. nih.gov The degradation in soil is primarily due to microbial activity and results in the formation of 4-(dimethylamino)-3-methylphenol through N-demethylation. inchem.org
Interactive Data Table: Aminocarb Half-Life in Different Environmental Conditions
| Environment | pH | Temperature (°C) | Half-Life (days) |
| Water | 6 | 25 | 17.3 |
| Water | 7 | 25 | 14.2 |
| Water | 8 | 25 | 6.2 |
| Creek Water | 6.52 | 15 (with sunlight) | 11.6 |
| Pond Water/Soil | - | - | 3.5 |
| Forest Soil | - | - | < 8 |
| Spruce Foliage | - | - | 6 |
Environmental Persistence and Mobility of Phenolic Metabolites
The primary phenolic metabolite of aminocarb is 4-(dimethylamino)-3-methylphenol. inchem.orgwho.int This compound can be further transformed in the environment. In purified water, 4-(dimethylamino)-3-methylphenol is converted to 2-methyl-1,4-benzoquinone. acs.orgtarbaweya.org This transformation can occur directly or via an intermediate, 2-methyl-1,4-dihydroquinone. acs.org The resulting benzoquinone can then react with methylamine (B109427) and dimethylamine (B145610) present in the solution to form other chemicals. acs.org
The mobility of aminocarb in soil is considered to be moderately high, which suggests that its degradation products, including 4-(dimethylamino)-3-methylphenol, may also exhibit some mobility. nih.gov However, adsorption to soil particles can occur. In one study, within 24 hours, 75% of the radioactivity from labeled aminocarb was bound to soil, and microbial activity was essential for its degradation. inchem.org While specific data on the persistence of 4-(dimethylamino)-3-methylphenol is limited, phenolic compounds, in general, are subject to further degradation. nih.gov
Factors Influencing Environmental Degradation of Phenolic Compounds
The environmental degradation of phenolic compounds like 4-(dimethylamino)-3-methylphenol is influenced by a combination of abiotic and biotic factors.
Abiotic Factors:
Photolysis: Exposure to sunlight can accelerate the degradation of these compounds. who.intnih.gov In an aqueous solution, the photolysis of aminocarb, which leads to the formation of 4-(dimethylamino)-3-methylphenol, is a significant degradation pathway. nih.gov
Hydrolysis: The breakdown of the parent compound, aminocarb, is pH-dependent, with faster degradation occurring in more alkaline conditions. inchem.orgnih.gov This hydrolysis directly produces 4-(dimethylamino)-3-methylphenol. acs.orgnih.gov
Oxidation: Chemical oxidation processes can contribute to the transformation of phenolic compounds. copernicus.orgacs.org The presence of naturally occurring oxidizers in water can aid in their removal. acs.org
Biotic Factors:
Microbial Degradation: Microorganisms in soil and water play a crucial role in breaking down phenolic compounds. inchem.orgwho.int Soil microorganisms can adapt to metabolize different types of carbamates and their byproducts. who.int The degradation of aminocarb in soil is primarily driven by microbial activity. inchem.org
Enzymatic Degradation: Soil enzymes, such as manganese peroxidase, are known to degrade simple phenolic compounds. nih.govohiolink.edu
Biodegradation in Aquatic Systems: Active aquatic microorganisms have a significant effect on the removal of phenolic compounds. acs.org The degradation rate of aminocarb in natural water can be significantly higher than in deionized water due to biodegradation. nih.gov
Ecological Investigations and Non Human Biotic Interactions of 4 Dimethylamino 3 Methylphenol
Aquatic Ecosystem Dynamics and Organismal Exposure to Phenolic Metabolites
The introduction of 4-(dimethylamino)-3-methylphenol, a primary hydrolysis product of the insecticide aminocarb (B1665979), into aquatic environments can significantly influence ecosystem dynamics. nih.gov Studies have shown that the degradation of aminocarb in water leads to the formation of this phenolic metabolite. nih.gov The rate of this hydrolysis is dependent on pH, with faster degradation observed in more alkaline waters. inchem.org For instance, the half-life of aminocarb at pH 9 is less than a day, while at pH 7, it ranges from five to eleven days. inchem.org
The dynamics of these phenolic metabolites are also influenced by physical factors like sunlight. Photolysis, or the breakdown of compounds by light, can accelerate the degradation of aminocarb and the formation of its phenolic derivatives. nih.gov In one study, the half-life of aminocarb in an aqueous solution exposed to outdoor sunlight was shorter than in a solution kept in the dark. nih.gov This indicates that sunlight plays a role in the transformation pathways and the resulting concentrations of phenolic metabolites available for organismal exposure.
The following table summarizes the degradation half-life of aminocarb under different conditions, which directly influences the formation and presence of 4-(dimethylamino)-3-methylphenol.
| Condition | pH | Temperature (°C) | Half-life | Reference |
| Deionized Distilled Water | 6.0 | 25 | 17.3 days | nih.gov |
| Deionized Distilled Water | 7.0 | 25 | 14.2 days | nih.gov |
| Deionized Distilled Water | 8.0 | 25 | 6.2 days | nih.gov |
| Natural Water | 6.52 | - | 11.5 days | nih.gov |
| Pond Water | 7.0 | - | 28.5 days | inchem.org |
| Buffered Solution | 9.0 | - | < 1 day | inchem.org |
| Aqueous Solution (Sunlight) | 6.52 | 15 | 11.6 days | nih.gov |
| Aqueous Solution (Dark) | 6.52 | 25 | 14.0 days | nih.gov |
Terrestrial Ecosystem Dynamics and Biotic Receptivity
In terrestrial ecosystems, the dynamics of 4-(dimethylamino)-3-methylphenol are largely governed by the degradation of its parent compound, aminocarb, in the soil. inchem.org Both biodegradation and hydrolysis are considered major processes for the breakdown of aminocarb in soil, leading to the formation of its phenolic metabolite. nih.gov The rate of degradation can be rapid, with half-lives of aminocarb in soil being less than one day under certain conditions. inchem.org
The receptivity of the terrestrial biota to these phenolic compounds is influenced by their persistence and distribution in the soil and on plant surfaces. Studies have shown that aminocarb residues on foliage, such as spruce, have a half-life of about six days, indicating a potential for exposure to herbivorous insects and other organisms within the forest canopy. inchem.org While photolysis is a significant degradation pathway in aquatic environments, its impact in soil is limited to the surface layers due to the inability of sunlight to penetrate deeper. nih.gov
The microbial community in the soil plays a crucial role in the degradation of aminocarb and its metabolites. inchem.org The breakdown of aminocarb is dependent on microbial activity, which facilitates processes like N-demethylation. inchem.org This biological transformation influences the concentration and availability of 4-(dimethylamino)-3-methylphenol to soil-dwelling organisms and plants.
The following table presents data on the persistence of aminocarb in different terrestrial components, which affects the potential exposure of biota to its phenolic metabolites.
| Terrestrial Component | Initial Concentration | Half-life | Time to Non-detectable Levels | Reference |
| Soil | 7 mg/kg | 2 days | 27 days | inchem.org |
| Spruce Foliage | 10 mg/kg | 6 days | > 47 days | inchem.org |
Bioconcentration and Clearance Studies of Related Phenolic Compounds in Aquatic Biota
Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. Studies on aminocarb and its phenolic metabolites indicate a low potential for bioconcentration in aquatic organisms. nih.gov The logarithm of the bioconcentration factor (log BCF) for aminocarb is reported to be less than 5, suggesting that it does not significantly accumulate in the tissues of aquatic life. nih.gov
Research on specific aquatic species supports this finding. In channel catfish exposed to aminocarb, accumulation reached a steady state within one day, and elimination was rapid, with a 50% reduction in tissue concentration occurring quickly after being transferred to clean water. inchem.org Similarly, studies with mussels (Mytilus edulis) showed that while uptake of related compounds can be rapid, the clearance is also efficient. dntb.gov.ua For instance, mussels exposed to a pesticide diluent showed a 96% loss of accumulated residues after 22 days in clean water, with an excretion half-life of 4.9 days. dntb.gov.ua
The low octanol-water partition coefficient (log Kow) of many phenols, typically between 0.5 and 2.5, further supports the expectation of low bioconcentration. ccme.ca This property indicates a lower tendency for the chemical to partition from water into the fatty tissues of organisms.
The table below provides bioconcentration and clearance data for related compounds in various aquatic species.
| Species | Compound | Exposure Concentration | Bioconcentration Factor (BCF) | Clearance Half-life | Reference |
| Channel Catfish (Ictalurus punctatus) | Aminocarb | 10 ppb | Equilibrium after 1 day | Rapid | inchem.org |
| Mussels (Mytilus edulis) | Pesticide Diluent 585 | 104 µg/L | 242 (wet weight) | 4.9 days | dntb.gov.ua |
| Fish (General) | Alkylphenols | Not specified | < 1 to 1,250 | Not specified | dntb.gov.ua |
| Invertebrates (General) | Alkylphenols | Not specified | 1 to 3,400 | Not specified | dntb.gov.ua |
Impact on Non-Target Organisms within Ecosystems
The presence of 4-(dimethylamino)-3-methylphenol and its parent compound, aminocarb, in the environment can have impacts on non-target organisms. While aminocarb is designed as an insecticide, its effects can extend to other species within the ecosystem.
In aquatic environments, studies have observed effects on invertebrate populations. For example, a slight increase in the drift of Chironomidae (non-biting midges) was noted in waters treated with an aqueous formulation of aminocarb, suggesting a behavioral response to the chemical's presence. nih.gov However, the same study found no significant effects on the survival, drift, or species composition of phytoplankton. nih.gov
Toxicity data for aminocarb shows it can be highly toxic to some non-target species. Acute oral toxicity tests on birds, such as mallards and pheasants, have established LD50 values (the dose lethal to 50% of the test population) that indicate high toxicity. usda.gov
The following table summarizes the acute toxicity of aminocarb to various non-target organisms.
| Organism | Test Type | LD50 (mg/kg) | Signs of Intoxication | Reference |
| Mallard | Acute Oral | > 2,000 | Ataxia, tenseness, lacrimation, salivation, tachypnea, fluffed or drawn feathers | usda.gov |
| Pheasant | Acute Oral | 22.5 | Not specified | usda.gov |
| Mule Deer | Acute Oral | 42.4 | Not specified | usda.gov |
It is important to note that the toxicity of the phenolic metabolite, 4-(dimethylamino)-3-methylphenol, may differ from that of the parent compound, aminocarb. The transformation of aminocarb in the environment leads to a mixture of compounds to which non-target organisms are exposed.
Advanced Analytical Methodologies for 4 Dimethylamino 3 Methylphenol
Extraction and Sample Preparation Techniques for Environmental Matrices
Effective extraction and sample preparation are foundational steps for the reliable quantification of 4-(dimethylamino)-3-methylphenol, particularly at trace levels in complex environmental samples like water and soil.
Solid-phase extraction (SPE) with polymeric resins is a widely adopted technique for the preconcentration and cleanup of phenolic compounds from aqueous samples. Amberlite™ XAD resins, which are non-ionic, macroporous copolymers, have proven particularly effective.
Research has demonstrated that Amberlite™ XAD-4, a polystyrene-divinylbenzene resin, can achieve high recovery rates for aminocarb (B1665979) and its phenol (B47542) metabolite from water samples. tandfonline.com A study focusing on the analysis of aminocarb and its derivatives in water found that at a neutral pH of 7.0, both aminocarb and 4-(dimethylamino)-3-methylphenol could be extracted with over 80% recovery using XAD-4 resin. tandfonline.com The adsorption of phenols onto XAD-4 is pH-dependent, with optimal effectiveness occurring under acidic conditions where the neutral, molecular form of the phenol dominates. researchgate.net As the pH increases into the alkaline range, the phenol exists as a negatively charged ionic species, which significantly reduces its adsorption to the non-ionic resin. researchgate.net For this reason, methodologies often involve acidifying the sample to approximately pH 2.0 before extraction. nih.gov
Different XAD resins can be selected or combined to optimize the extraction of compounds with varying polarities. For instance, while XAD-4 is suitable for relatively nonpolar compounds, the more polar XAD-8 or a mixed-resin column of XAD-4 and XAD-8 could be employed to effectively capture both the parent aminocarb and its more polar metabolites, including the phenol. publications.gc.camdpi.com The elution of the trapped analytes from the resin is typically accomplished using a suitable organic solvent, such as ethyl acetate (B1210297) or methanol. tandfonline.compublications.gc.ca
Table 1: Performance of XAD Resins for Extraction of 4-(dimethylamino)-3-methylphenol and Related Compounds
| Resin Type | Target Analyte(s) | Sample pH | Recovery Rate | Source(s) |
|---|---|---|---|---|
| Amberlite™ XAD-4 | Aminocarb, 4-(dimethylamino)-3-methylphenol | 7.0 | >80% | tandfonline.com |
| Amberlite™ XAD-4 | General Phenols | Acidic (e.g., pH 2.0) | Effective | researchgate.netnih.gov |
| Amberlite™ XAD-7 | Aminocarb, Amino MATACIL phenol | Neutral | Good (Aminocarb), Recoverable (Metabolite) | tandfonline.com |
| Amberlite™ XAD-2 | Aminocarb | Neutral | Limited but usable | tandfonline.com |
The stability of 4-(dimethylamino)-3-methylphenol and its parent compound, aminocarb, is a critical factor that can influence the accuracy of analytical results. Both compounds are susceptible to degradation, particularly in alkaline media. nih.gov Therefore, proper sample preservation is essential from the moment of collection.
To prevent biological degradation, samples can be preserved by adding 1 g/L of copper sulfate (B86663) and acidifying to a pH below 4 with an acid like phosphoric acid. epa.gov Storage at low temperatures (e.g., 4°C) is crucial to slow down chemical and biological degradation processes. epa.gov Studies on aminocarb stability in buffered solutions have shown that its half-life is significantly extended at lower pH and temperature; at pH 4, the half-life exceeded 127 days, whereas at pH 9, it was less than one day. inchem.org It is also important to note that significant losses of aminocarb have been reported during freezing and storage, suggesting that refrigeration is preferable to freezing for short-term storage. publications.gc.ca For regulatory purposes, a maximum holding time of seven days for water samples prior to extraction is often recommended.
Table 2: Preservation Methods and Stability for Aminocarb and its Phenol Metabolite
| Parameter | Condition | Effect | Source(s) |
|---|---|---|---|
| pH | Acidic (e.g., <4) | Increased stability, inhibits degradation | epa.govinchem.org |
| Alkaline (e.g., >9) | Rapid degradation (Half-life <1 day for aminocarb) | nih.govinchem.org | |
| Temperature | 4°C | Slows degradation, recommended for storage | epa.gov |
| Freezing | Potential for appreciable losses | publications.gc.ca | |
| Preservatives | Copper Sulfate (1 g/L) + Phosphoric Acid (to pH <4) | Inhibits biological degradation | epa.gov |
| Holding Time | Water Samples | Recommended max. 7 days before extraction | |
Solid-Phase Extraction Using Polymeric Resins (e.g., XAD Resins)
Chromatographic Separation and Detection Methods
Chromatography is the cornerstone of analyzing complex environmental samples, providing the necessary separation of the target analyte from matrix interferences. Both gas and liquid chromatography are employed for the analysis of 4-(dimethylamino)-3-methylphenol.
Gas chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) is a highly selective and sensitive technique for the determination of nitrogen-containing compounds like 4-(dimethylamino)-3-methylphenol. The NPD offers excellent selectivity over hydrocarbons, making it well-suited for analyzing extracts from complex matrices. hpst.cz
Following solid-phase extraction and concentration, the sample extract is injected into the GC system. tandfonline.com The analysis is typically performed on a capillary column, which provides high-resolution separation of the analytes. A study detailed the successful analysis of aminocarb and its derivatives, including the phenol, by GC-NPD after extraction from water using XAD resins. tandfonline.com While specific conditions vary, typical NPD operation involves high-purity nitrogen as the carrier gas, with hydrogen and air serving as the fuel gases for the detector's bead. bioline.org.br
High-Performance Liquid Chromatography (HPLC) is often preferred for the analysis of polar and thermally labile compounds like carbamates and their phenolic metabolites, as it typically does not require derivatization for volatilization. vulcanchem.com
Reverse-phase (RP) HPLC is the most common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. sielc.com Detection is frequently accomplished using a UV detector, with 254 nm being a common wavelength for the analysis of these aromatic compounds. inchem.orgvulcanchem.com This method can detect aminocarb at sub-nanogram levels. inchem.org For enhanced sensitivity and selectivity, advanced detection methods such as fluorescence detection can be employed, often in conjunction with post-column derivatization to create a fluorescent product. researchgate.netacs.org
Table 3: Comparison of Chromatographic Methods for 4-(dimethylamino)-3-methylphenol Analysis
| Technique | Detector | Common Conditions | Advantages | Source(s) |
|---|---|---|---|---|
| GC | NPD | Capillary column; Nitrogen carrier gas | High selectivity and sensitivity for nitrogen-containing compounds | tandfonline.com |
| HPLC | UV | Reverse-phase C18 column; Acetonitrile/water mobile phase; 254 nm detection | Good for polar/thermally labile compounds; Direct analysis often possible | inchem.orgvulcanchem.comsielc.com |
| HPLC | Fluorescence | Post-column derivatization (e.g., with OPA) | Enhanced sensitivity and selectivity | researchgate.netacs.org |
Gas Chromatography with Nitrogen-Phosphorus Detection (NPD)
Derivatization Strategies for Enhanced Detection and Quantification
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For 4-(dimethylamino)-3-methylphenol, this is done to enhance detector response, improve chromatographic behavior, or overcome the thermal instability of the parent carbamate (B1207046) during GC analysis. researchgate.net
A classic derivatization reaction for phenols involves reacting them with 4-aminoantipyrine (B1666024) (4-AAP) in an alkaline solution in the presence of an oxidizing agent like potassium ferricyanide. epa.govb-cdn.net This reaction produces a stable, colored antipyrine (B355649) dye that can be measured spectrophotometrically. epa.govb-cdn.net
For GC analysis, derivatization is often essential. The 2,4-dinitrophenyl ether derivatization technique has been successfully used for aminocarb, allowing for highly sensitive detection using an electron-capture detector (ECD) with method detection limits below 0.01 mg/kg. inchem.org
In HPLC, post-column derivatization is a powerful tool. For instance, after the carbamate is hydrolyzed to its phenol and methylamine (B109427) components, the methylamine can be reacted with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent isoindole derivative. researchgate.net This approach significantly improves the limit of detection. researchgate.net More recent strategies involve derivatization to enhance detection by mass spectrometry (LC-MS/MS). The use of agents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been shown to markedly increase the signal intensity of phenolic compounds, allowing for more sensitive and specific identification. mdpi.com
Table 4: Derivatization Strategies for Phenolic Compounds
| Technique | Derivatizing Agent(s) | Purpose | Detection Method | Source(s) |
|---|---|---|---|---|
| Spectrophotometry | 4-Aminoantipyrine (4-AAP) + Potassium Ferricyanide | Forms a colored dye for quantification | Colorimetric/Spectrophotometric | epa.govb-cdn.net |
| GC | 2,4-Dinitrophenylhydrazine (DNPH) | Creates a stable, electron-capturing derivative | Electron Capture Detector (ECD) | inchem.org |
| HPLC (Post-Column) | o-Phthalaldehyde (OPA) + 2-Mercaptoethanol | Forms a fluorescent derivative after hydrolysis | Fluorescence Detector (FLD) | researchgate.net |
| LC-MS/MS | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Increases signal intensity and ionization efficiency | Tandem Mass Spectrometry (MS/MS) | mdpi.com |
Post-Column Derivatization Approaches
Advanced Spectroscopic Characterization in Analytical Research
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of 4-(dimethylamino)-3-methylphenol and its derivatives in analytical research.
Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of derivatized phenols. nih.govresearchgate.net Following derivatization with reagents like PFBBr or pentafluoropyridine, the resulting products can be separated and identified based on their characteristic mass spectra. epa.govresearchgate.net The mass spectrum provides the molecular weight of the derivative and a unique fragmentation pattern that serves as a chemical fingerprint for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation of synthesized standards of 4-(dimethylamino)-3-methylphenol or its derivatives. While not used for routine trace analysis, NMR provides definitive structural information. Based on studies of structurally similar compounds, the following characteristic signals would be expected for 4-(dimethylamino)-3-methylphenol mdpi.comdergipark.org.tr:
¹H NMR: A singlet for the phenolic -OH proton, singlets for the N-dimethyl protons (~3.0 ppm) and the aryl-methyl protons (~2.2 ppm), and multiplets for the aromatic protons (~6.6-7.1 ppm). mdpi.comdergipark.org.tr
¹³C NMR: Distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a higher chemical shift, as well as signals for the methyl carbon (~20 ppm) and the N-dimethyl carbons (~40 ppm). mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule. For 4-(dimethylamino)-3-methylphenol, the spectrum would be characterized by mdpi.comdergipark.org.tr:
A broad absorption band for the O-H stretching of the phenol group (around 3300-3400 cm⁻¹).
C-H stretching vibrations for the aromatic and aliphatic (methyl) groups (around 2800-3100 cm⁻¹).
C=C stretching vibrations within the aromatic ring (around 1500-1600 cm⁻¹).
A C-N stretching vibration for the dimethylamino group (around 1235 cm⁻¹). mdpi.com
| Spectroscopic Technique | Information Provided | Expected Observations for 4-(dimethylamino)-3-methylphenol | Reference (for similar structures) |
| ¹H NMR | Proton environment, chemical shifts | Singlets for -OH, -N(CH₃)₂, and Ar-CH₃ protons; multiplets for aromatic protons. | mdpi.comdergipark.org.tr |
| ¹³C NMR | Carbon skeleton | Signals for aromatic carbons and distinct signals for methyl and dimethylamino carbons. | mdpi.com |
| FT-IR | Functional groups | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2800-3100 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹). | mdpi.comdergipark.org.tr |
| GC-MS | Molecular weight and fragmentation | Provides a unique mass spectrum for the derivatized compound, confirming identity. | nih.govresearchgate.net |
Bioremediation and Advanced Degradation Technologies for Phenolic Contaminants
Microbial Biodegradation Pathways of Phenolic Compounds
The breakdown of aminocarb (B1665979) in soil and aquatic environments is largely dependent on microbial activity. inchem.org Studies have shown that aminocarb has a half-life of approximately two to three and a half days in soil and pond water, respectively. inchem.org The primary steps in its microbial degradation involve N-demethylation and hydrolysis of the carbamate (B1207046) ester linkage, which results in the formation of aminocarb phenol (B47542). inchem.org Once formed, this phenolic intermediate is subject to further aerobic degradation by microorganisms. frontiersin.org
The aerobic biodegradation of phenolic compounds like aminocarb phenol typically proceeds through the formation of a catechol derivative. frontiersin.orgoatext.com This initial step is catalyzed by enzymes called phenol hydroxylases, which introduce a second hydroxyl group onto the aromatic ring. frontiersin.org The resultant catechol is a key intermediate that can then be processed by two primary ring-fission pathways: the ortho-cleavage and meta-cleavage pathways. frontiersin.orgresearchgate.net
Ortho-Cleavage Pathway: In this pathway, the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring (intradiol fission). frontiersin.org This cleavage results in the formation of cis,cis-muconic acid, which is subsequently metabolized through a series of reactions into intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA. frontiersin.orgsigmaaldrich.comresearchgate.net This pathway leads to the complete mineralization of the aromatic compound.
Meta-Cleavage Pathway: Alternatively, the enzyme catechol 2,3-dioxygenase can cleave the bond adjacent to one of the hydroxyl groups (extradiol fission). frontiersin.orgnih.gov This action produces 2-hydroxymuconic semialdehyde. frontiersin.org Further enzymatic reactions convert this intermediate into compounds like pyruvate (B1213749) and acetaldehyde, which can also enter central metabolic pathways. nih.gov
The specific pathway utilized by microorganisms can depend on the particular microbial strain and the nature of the aromatic substrate. nih.govnih.gov In some cases, both pathways can be simultaneously active within a single organism or a microbial community. frontiersin.orgnih.gov
Microbial consortia, which are communities of different microbial species, often exhibit greater efficiency and stability in degrading complex environmental pollutants like pesticides compared to single, isolated strains. gujaratuniversity.ac.innih.govcsic.es This enhanced capability stems from the combined metabolic activities of the various members, where the metabolic products of one species can serve as the substrate for another. nih.gov This metabolic cooperation allows for more complete degradation of the parent compound and its intermediates, reducing the accumulation of potentially toxic byproducts. nih.govtandfonline.com
The advantages of using microbial consortia for bioremediation include:
Broader Metabolic Capacity: A consortium possesses a wider range of enzymes, enabling it to break down a variety of chemical structures. nih.gov
Increased Stability: Diverse communities are more resilient to environmental fluctuations and the toxic effects of the pollutants. nih.gov
Complete Mineralization: The synergistic action of different microbes is more likely to lead to the complete conversion of complex organic molecules to carbon dioxide and water. nih.govtandfonline.com
Adaptation: Over time, microbial consortia can adapt to the presence of a specific pollutant, leading to increased degradation rates. This adaptation can involve genetic changes or shifts in the community composition to favor species that are more efficient degraders. oatext.com
For instance, a consortium developed from a biopurification system demonstrated the ability to degrade high concentrations of the carbamate carbofuran (B1668357) and showed cross-degradation capabilities for other carbamates like methiocarb (B1676386) and methomyl. csic.es This suggests that a well-adapted microbial consortium would be a highly effective approach for the bioremediation of aminocarb and its phenolic derivatives from contaminated sites. csic.esresearchgate.net
Aerobic Degradation Mechanisms: Ortho- and Meta-Cleavage Pathways
Advanced Oxidation Processes (AOPs) for Phenol Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive species. nih.govbibliotekanauki.pl The primary oxidant in most AOPs is the hydroxyl radical (•OH), a highly reactive and non-selective species that can oxidize a wide range of organic compounds. nih.govwikipedia.org These technologies are particularly effective for degrading persistent and toxic compounds like pesticides and their phenolic byproducts. researchgate.netresearchgate.net
Heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) is a prominent AOP. nih.govscirp.org When these materials are irradiated with light of sufficient energy (typically UV), they generate electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then attack and degrade organic pollutants. scirp.org
Both TiO₂ and ZnO have been proven effective in the photocatalytic degradation of numerous pesticides, including carbamates. nih.govcabidigitallibrary.org For example, studies on the pesticide carbaryl (B1668338) showed that nano-ZnO could achieve 95% degradation under UV irradiation. researchgate.net In a comparative study, both TiO₂ and ZnO greatly accelerated the degradation of several pesticides in soil, reducing the time for complete removal from over 60 hours (with photolysis alone) to under 30 hours. nih.gov While ZnO has shown higher efficiency in some cases for carbamate degradation, TiO₂ is also a highly effective and widely used photocatalyst. oatext.comcabidigitallibrary.org The efficiency of these catalysts can be influenced by factors such as particle size, catalyst concentration, pH, and the chemical structure of the pollutant. nih.govcabidigitallibrary.orgmdpi.com
Table 1: Research Findings on Photocatalytic Degradation of Carbamate Pesticides
| Pesticide | Catalyst | Conditions | Degradation Efficiency | Reference |
|---|---|---|---|---|
| Carbaryl | Nano ZnO | 5 ppm initial concentration, UV irradiation | 95% in 60 minutes | researchgate.net |
| Carbofuran | ZnO and TiO₂ | Polychromatic light | Near complete removal of 88.4 mg/L in 2 hours | cabidigitallibrary.org |
| Methomyl | TiO₂ and ZnO | UV radiation (λ=306 nm) in soil | Complete degradation in ~20-24 hours | nih.gov |
| Carbendazim | Cu₂O/ZnO Composite | UV-visible light, pH 6 | 98% in 140 minutes | nih.gov |
Cold plasma, or non-thermal plasma, is an emerging and highly effective AOP for water treatment. umn.edufoodandnutritionjournal.org It is generated by applying an electric field to a gas, creating a quasi-neutral ionized gas containing a mixture of electrons, ions, and highly reactive neutral species, including reactive oxygen and nitrogen species (RONS) like hydroxyl radicals. umn.edufoodandnutritionjournal.org These reactive species effectively degrade organic pollutants. umn.eduresearchgate.net
Cold plasma has demonstrated remarkable efficiency in the degradation of carbamate pesticides. umn.eduresearchgate.net A study using a dielectric barrier discharge (DBD) plasma system reported a rapid and significant reduction in aminocarb concentration in water. umn.eduresearchgate.net
Table 2: Degradation of Aminocarb using Cold Plasma Technology
| Treatment Voltage | Treatment Time | Aminocarb Degradation | Reference |
|---|---|---|---|
| 90 kV | 5 minutes | 99.3% | umn.eduresearchgate.net |
The high degradation rates are attributed to the intense generation of reactive species that attack the aminocarb molecule, leading to its fragmentation and eventual mineralization. researchgate.netresearchgate.net The process is voltage-dependent, with higher voltages generally leading to faster and more complete degradation. researchgate.net
The Fenton process is a classic AOP that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate powerful hydroxyl radicals. bibliotekanauki.plnih.gov The reaction is most effective under acidic conditions (typically pH 3). bibliotekanauki.pl The generated hydroxyl radicals are capable of oxidizing a wide array of recalcitrant organic compounds, including phenols and pesticides. bibliotekanauki.plresearchgate.net
Variations of this process, known as Fenton-like processes, include the photo-Fenton system (Fe²⁺/H₂O₂/UV light), which enhances radical production and degradation rates through the photoreduction of Fe³⁺ back to Fe²⁺. researchgate.netresearchgate.net Studies on p-aminophenol, a compound structurally similar to this compound, showed that the Fenton process could achieve 75% degradation within 50 minutes under optimal conditions. bibliotekanauki.pl The efficiency of Fenton and Fenton-like processes is influenced by parameters such as pH, temperature, and the concentrations of iron catalyst and hydrogen peroxide. bibliotekanauki.plnih.gov These methods represent a robust technology for the rapid degradation of aminocarb and its phenolic intermediates in aqueous solutions. uerj.br
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
